4-Fluoro-2-(2-methylphenyl)benzoic acid
Description
4-Fluoro-2-(2-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative with a 2-methylphenyl substituent at the ortho position of the benzene ring.
Properties
IUPAC Name |
4-fluoro-2-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBESULREYWENRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681139 | |
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183609-76-8 | |
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-Fluoro-2-(2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 4-Fluoro-2-(2-methylphenyl)benzoic acid, highlighting molecular formulas, substituents, and physicochemical properties:
Notes:
- Trifluoromethyl Group (-CF₃) : Compounds like 4-Fluoro-2-(trifluoromethyl)benzoic acid exhibit higher lipophilicity compared to methylphenyl derivatives, influencing membrane permeability in drug design .
- Phenylamino Group (-NHPh): The presence of a hydrogen-bond donor (N-H) in 4-Fluoro-2-(phenylamino)benzoic acid facilitates crystal packing via O-H···O and N-H···O interactions, as observed in its monoclinic crystal structure .
Solubility and Stability
- Solubility Trends : The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzoic acid reduces aqueous solubility compared to the methylphenyl variant, which may have moderate solubility due to the balance between lipophilic (methyl) and polar (carboxylic acid) groups .
- Stability : Electron-withdrawing groups (e.g., -CF₃) enhance stability against oxidative degradation, whereas electron-donating groups (e.g., -CH₃) may increase susceptibility .
Biological Activity
4-Fluoro-2-(2-methylphenyl)benzoic acid, with the chemical formula C14H11F O2, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluoro substituent at the para position and a 2-methylphenyl group at the ortho position. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Weight : 232.24 g/mol
- CAS Number : 1183609-76-8
- Structure : The compound features a benzene ring substituted with a fluoro group and a 2-methylphenyl moiety, which may influence its interaction with biological targets.
Research indicates that similar compounds exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism of action typically involves:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Interaction with Cellular Targets : The fluoro and methyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with membrane proteins or receptors.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, derivatives of 4-fluorobenzoic acid have demonstrated significant activity against various pathogens, including:
- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Fungi : Some derivatives show promise against fungal infections, indicating a broad-spectrum antimicrobial effect.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research has focused on:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation.
- Mechanistic Insights : The presence of the fluoro group is hypothesized to enhance the compound's efficacy by stabilizing interactions with target proteins involved in cancer progression.
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Acinetobacter baumannii, showcasing its potential as an antimicrobial agent .
- Anticancer Research : In another study, the compound was tested on human breast cancer cell lines (MCF-7). It was found to significantly reduce cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer drug .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 4-Fluorobenzoic Acid | Moderate | Low | Lacks methyl substitution |
| 4-Fluoro-3-(2-methylphenyl)benzoic Acid | High | Moderate | Enhanced activity due to position |
| 4-Fluoro-2-(3-methylphenyl)benzoic Acid | High | Significant | Notable for broad-spectrum effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-2-(2-methylphenyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A key synthesis route involves coupling reactions, such as Ullmann or Suzuki-Miyaura couplings, to attach the 2-methylphenyl group to the fluorinated benzoic acid backbone. For example, analogous methods for related compounds (e.g., bromo-fluoro benzoic acids reacting with aniline derivatives) use palladium catalysts and controlled temperatures (80–120°C) to achieve yields of 60–85% . Variations in solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) significantly impact reaction efficiency. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine environment shifts (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR resolves methyl group splitting (δ ~2.3 ppm for CH₃).
- X-ray Crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H⋯O in analogous structures) and dihedral angles between aromatic rings (e.g., 52–56°), critical for understanding conformational stability .
- IR Spectroscopy : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. What are the key structural features influencing the compound’s stability under varying pH conditions?
- Methodological Answer : The carboxylic acid group’s pKa (~4.2) dictates solubility and stability. Protonation/deprotonation studies (via UV-Vis titration in buffered solutions) show increased aggregation in acidic media. The fluorine atom’s electron-withdrawing effect enhances resonance stabilization of the deprotonated form, while the 2-methylphenyl group introduces steric hindrance, reducing hydrolysis rates .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., fluorine, methyl groups) modulate interactions with biological targets?
- Methodological Answer : Fluorine’s electronegativity increases binding affinity to enzymes (e.g., cyclooxygenase-2) by enhancing dipole interactions. Computational docking (AutoDock Vina) of analogous fluorinated benzoic acids shows ΔG values improving by 1.2–1.8 kcal/mol compared to non-fluorinated derivatives. The 2-methylphenyl group’s hydrophobicity enhances membrane permeability (logP ~2.8), validated via Caco-2 cell assays .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns (e.g., para vs. ortho coupling) may arise from dynamic rotational isomerism. Variable-temperature NMR (25–60°C) can slow rotation, resolving hidden peaks. For crystallographic ambiguities (e.g., disordered fluorine positions), refining occupancy parameters in SHELXL and using Hirshfeld surface analysis clarify electron density maps .
Q. What computational strategies predict regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic attack sites. For this compound, the meta position to fluorine has the lowest activation energy (ΔE‡ ~12.3 kcal/mol) due to fluorine’s deactivating effect. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions, guiding nitration/sulfonation experiments .
Q. What purification strategies optimize yield while minimizing decomposition during scale-up?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients (pH 2.5, 0.1% TFA) achieves >95% purity. For thermal sensitivity, lyophilization replaces rotary evaporation. Process analytical technology (PAT) tools, like in-situ FTIR, monitor intermediates in real-time to abort runs if byproducts exceed 5% .
Q. How can metabolic pathways of this compound be elucidated using isotopic labeling?
- Methodological Answer : Synthesize ¹⁸O-labeled this compound via acid-catalyzed exchange (H₂¹⁸O, 100°C, 48h). LC-MS/MS tracks ¹⁸O incorporation in urine/metabolites from rodent models. Stable isotope-resolved metabolomics (SIRM) identifies β-oxidation products (e.g., fluorophenylacetic acid) and glucuronide conjugates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
